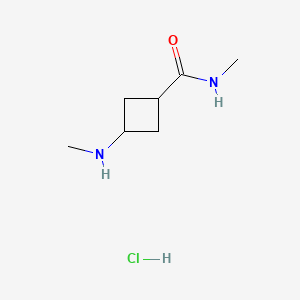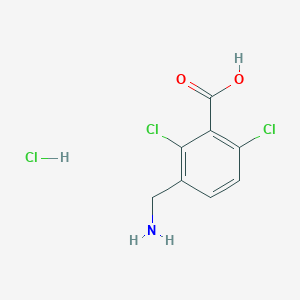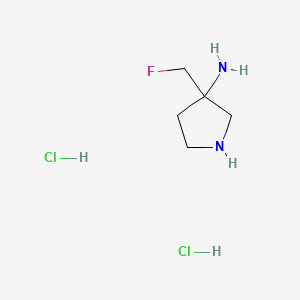![molecular formula C14H20O2S B13487931 5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanoic acid](/img/structure/B13487931.png)
5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PENTANOIC ACID: is a complex organic compound characterized by a unique structure that includes a cyclohepta[b]thiophene ring fused with a pentanoic acid chain. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, particularly on the thiophene ring, using halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: While not used directly as a drug, this compound’s derivatives are investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents .
Industry: In industrial applications, the compound is used in the development of new materials, including polymers and advanced composites. Its unique properties make it valuable for creating materials with specific characteristics .
Wirkmechanismus
The mechanism of action of 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the specific application and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene core but differ in their side chains and functional groups.
Cycloheptathiophene Derivatives: Similar compounds include those with different substituents on the cycloheptathiophene ring, affecting their chemical and biological properties.
Uniqueness: 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid stands out due to its specific combination of a cyclohepta[b]thiophene ring and a pentanoic acid chain. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C14H20O2S |
|---|---|
Molekulargewicht |
252.37 g/mol |
IUPAC-Name |
5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanoic acid |
InChI |
InChI=1S/C14H20O2S/c15-14(16)9-5-4-7-12-10-11-6-2-1-3-8-13(11)17-12/h10H,1-9H2,(H,15,16) |
InChI-Schlüssel |
UDRXGTKVQBATQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(CC1)SC(=C2)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13487856.png)
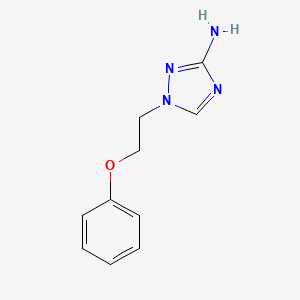
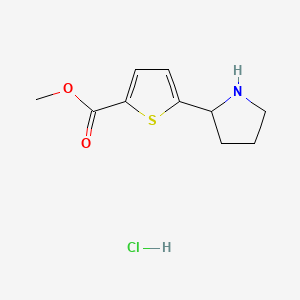

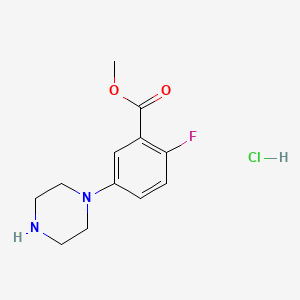
![9-butyl-10-[(1E,3E,5E)-5-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)penta-1,3-dienyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate](/img/structure/B13487886.png)
![1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13487888.png)
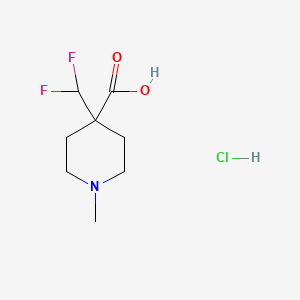
![rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride](/img/structure/B13487920.png)
![[(3-Isocyanopropoxy)methyl]cyclopropane](/img/structure/B13487921.png)
![(3AR,7aS)-octahydrofuro[3,2-c]pyridine](/img/structure/B13487922.png)
